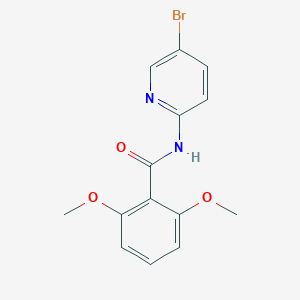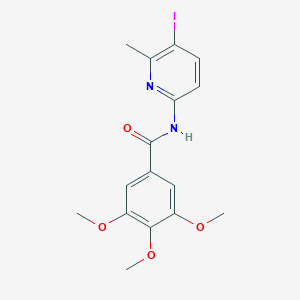![molecular formula C14H9Cl2FN2O2S B244832 N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B244832.png)
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide, also known as DFP-10825, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide exerts its effects through the inhibition of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide can disrupt the signaling pathways that contribute to cancer growth and inflammation, as well as protect against neurodegeneration.
Biochemical and Physiological Effects:
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, as well as inhibit the migration and invasion of cancer cells. In inflammation, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide can reduce the production of inflammatory cytokines and chemokines. In neurodegeneration, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide can protect against oxidative stress and amyloid beta-induced toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide has several advantages for lab experiments, including its high potency and specificity for CK2 inhibition. However, its limited solubility and stability can pose challenges for its use in certain experiments. Additionally, the lack of in vivo toxicity data for N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide may limit its potential for clinical translation.
Orientations Futures
Future research on N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide could explore its potential therapeutic applications in other diseases, such as autoimmune disorders and viral infections. Additionally, further studies could investigate the optimal dosing and administration of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide for maximum efficacy and safety. The development of more stable and soluble formulations of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide could also enhance its potential for clinical use. Finally, the identification of biomarkers for CK2 activity could aid in the selection of patients who may benefit from N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide treatment.
Méthodes De Synthèse
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide is synthesized through a multi-step process involving the reaction of 3,5-dichloro-4-hydroxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-fluoroaniline. The final product is obtained through the reaction of the intermediate with ammonium thiocyanate.
Applications De Recherche Scientifique
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. Additionally, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide has been found to have potential neuroprotective effects in a mouse model of Alzheimer's disease.
Propriétés
Formule moléculaire |
C14H9Cl2FN2O2S |
|---|---|
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide |
InChI |
InChI=1S/C14H9Cl2FN2O2S/c15-10-5-9(6-11(16)12(10)20)18-14(22)19-13(21)7-2-1-3-8(17)4-7/h1-6,20H,(H2,18,19,21,22) |
Clé InChI |
PVYGIQNNKGNVLO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC(=C(C(=C2)Cl)O)Cl |
SMILES canonique |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC(=C(C(=C2)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-chloro-5-(propanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244749.png)
![2,6-dimethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244751.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)


![N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244758.png)


![3,5-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244762.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B244763.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B244766.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B244767.png)
![2-[(3,5-Dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B244769.png)
![3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244773.png)